8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt
Overview
Description
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt is a chemical compound with the molecular formula C12H24N4O4 . It is also known by other names such as Azido-PEG2-acetic Acid CHA Salt and 2- [2- (2-Azidoethoxy)ethoxy]acetic Acid Cyclohexylamine Salt .
Physical And Chemical Properties Analysis
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt is a solid at 20°C . The compound should be stored at temperatures between 0-10°C and under inert gas . It should be protected from moisture and heat .Scientific Research Applications
1. Synthesis and Biological Activity Studies
8-Azido-3,6-dioxaoctanoic acid cyclohexylamine salt may not be directly studied in the papers, but similar compounds have been used extensively in the synthesis of various chemical compounds and for biological activity studies. For example, azides like 2-azido-2-methylpropanoic acid have been utilized in regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, producing diverse 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, which are significant for peptide synthesis and bioactivity studies (Tornøe, Christensen, & Meldal, 2002).
2. Crystal Engineering and Solid State Chemistry
In crystal engineering, azides and cyclohexylamine salts are used to understand the influence of non-covalent interactions in crystal packing. For instance, the study of molecular salts of trans-4,4′-stilbenedicarboxylic acid with various amines, including cyclohexylamine, helps to understand how these interactions attain energy minima in solid-state architectures, which is crucial for the development of new materials (Kole, Tan, & Vittal, 2011).
3. Chemical Modifications and Drug Synthesis
Azides are often used in chemical modifications and the synthesis of drugs. For example, studies have explored the synthesis of various nucleosides, including 2'-azido-2',3'-dideoxypyrimidine nucleosides, which are structurally related to antiviral drugs (Warshaw & Watanabe, 1990). Such research is critical for the development of new therapeutic agents.
4. Glycoconjugate Synthesis
Azido sugars, which are structurally related to 8-Azido-3,6-dioxaoctanoic acid cyclohexylamine salt, are important in the synthesis of glycoconjugates. For instance, azido sugars have been reduced to amino sugars, which are valuable donors for glycoconjugate synthesis (Ohrui & Emoto, 1969). This area of research is vital for the development of biomolecules and pharmaceuticals.
properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetic acid;cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4.C6H13N/c7-9-8-1-2-12-3-4-13-5-6(10)11;7-6-4-2-1-3-5-6/h1-5H2,(H,10,11);6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGMGYQHORMPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(COCCOCC(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt | |
CAS RN |
2098500-94-6 | |
Record name | Acetic acid, 2-[2-(2-azidoethoxy)ethoxy]-, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2098500-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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